Product packaging for Isoxazol-4-yl(isoxazol-5-yl)methanone(Cat. No.:)

Isoxazol-4-yl(isoxazol-5-yl)methanone

Cat. No.: B13977737
M. Wt: 164.12 g/mol
InChI Key: VUMPDWCPNSWCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazol-4-yl(isoxazol-5-yl)methanone is a chemical compound of interest in pharmaceutical and agrochemical research, featuring a methanone bridge connecting two isoxazole rings. The isoxazole scaffold is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, recognized as a privileged structure in medicinal chemistry due to its wide spectrum of biological activities . Researchers value this core structure for its potential in developing new therapeutic agents, as it is a key pharmacophore in several clinically used drugs, including the COX-2 inhibitor Valdecoxib, the antirheumatic drug Leflunomide, and the β-lactam antibiotics such as Oxacillin and Cloxacillin . Compounds containing the isoxazole ring have been extensively studied and shown to exhibit anticancer, anti-inflammatory, antimicrobial, antiviral, and immunosuppressive properties . The specific bis-isoxazole structure of this compound makes it a valuable intermediate for synthesizing more complex molecules and for probing biological mechanisms. It serves as a key precursor in the development of potential nitric oxide (NO) elicitors in plants, where NO is a crucial signaling molecule in plant defense mechanisms . Furthermore, its structure is relevant in designing novel anti-influenza agents that target the virus nucleoprotein, a promising approach to combat viral replication . Researchers also utilize this compound and its derivatives in immunology studies, as some isoxazole derivatives have demonstrated significant immunosuppressive effects by inhibiting lymphocyte proliferation and inducing pro-apoptotic pathways . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O3 B13977737 Isoxazol-4-yl(isoxazol-5-yl)methanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

1,2-oxazol-4-yl(1,2-oxazol-5-yl)methanone

InChI

InChI=1S/C7H4N2O3/c10-7(5-3-9-11-4-5)6-1-2-8-12-6/h1-4H

InChI Key

VUMPDWCPNSWCPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1)C(=O)C2=CON=C2

Origin of Product

United States

Molecular Architecture and Conformational Analysis of Isoxazol 4 Yl Isoxazol 5 Yl Methanone

Electronic Structure and Aromaticity Considerations of the Isoxazole (B147169) Ring

The isoxazole ring is a five-membered heterocyclic compound containing adjacent oxygen and nitrogen atoms. frontiersin.orgijpca.org It is classified as an aromatic system, a property that significantly influences its chemical behavior and interactions. chemicalbook.com The aromaticity of isoxazole arises from its planar structure and the presence of a continuous cycle of 6 π-electrons, satisfying Hückel's rule (4n+2, where n=1). brainly.com

The electronic character of the isoxazole ring is heavily influenced by the two electronegative heteroatoms. chemicalbook.com The presence of both an electron-donating oxygen atom and an electron-attracting pyridine-type nitrogen atom creates a unique electron distribution within the ring. chemicalbook.com This makes the isoxazole ring an electron-rich system capable of engaging in various non-covalent interactions, including hydrogen bonding (via the nitrogen and oxygen atoms acting as acceptors) and π-π stacking. frontiersin.orgnih.gov Theoretical studies using methods like Density Functional Theory (DFT) have been employed to quantify the charge distribution on the atoms of the isoxazole ring, revealing how substitutions can alter the electronic parameters and chemical reactivity of the molecule. researchgate.net

The structural characteristics of the isoxazole ring enable it to participate in numerous non-covalent interactions, which are crucial for its role in larger molecular systems. frontiersin.org The weak N-O bond is a notable feature, making the ring susceptible to cleavage under certain conditions, such as UV irradiation. wikipedia.orgnih.gov

Table 1: Key Properties of the Isoxazole Ring
PropertyDescriptionReference
Molecular FormulaC₃H₃NO ijpca.org
AromaticityAromatic, follows Hückel's rule with 6 π-electrons. brainly.com
Key Structural FeaturesFive-membered ring with adjacent oxygen (position 1) and nitrogen (position 2) atoms. frontiersin.orgnih.gov
Electronic NatureElectron-rich aromatic system with unique charge distribution due to O and N heteroatoms. chemicalbook.comnih.gov
Interaction PotentialCapable of hydrogen bonding (N and O as acceptors) and π-π stacking. frontiersin.org

Conformational Preferences and Dynamics of the Methanone (B1245722) Bridge

Maximum π-conjugation between the carbonyl group and the two aromatic isoxazole rings would occur in a planar conformation, which would be electronically stabilizing. However, a fully planar arrangement would also lead to significant steric repulsion between the atoms on the two rings. Consequently, the molecule is expected to adopt a non-planar, twisted conformation in its lowest energy state.

Computational studies on analogous bis-heterocyclic systems, such as 5,5′-bis-isoxazole, have explored the problem of internal rotation. rsc.org These studies calculate the energy differences between various conformations, such as cis and trans arrangements, to determine the most stable geometry. For diaryl ketones, the preferred conformation is typically one where both aromatic rings are twisted out of the plane of the carbonyl group to alleviate steric strain. This results in a propeller-like geometry. The degree of twisting depends on the specific nature and substitution pattern of the heterocyclic rings.

Table 2: Factors Influencing the Conformation of the Methanone Bridge
FactorInfluence on ConformationFavored Geometry
π-ConjugationMaximizes orbital overlap between the carbonyl group and the isoxazole rings, leading to electronic stabilization.Planar
Steric HindranceCauses repulsive interactions between atoms on the two isoxazole rings when they are in close proximity.Twisted/Non-planar
Resulting ConformationA compromise between conjugation and steric effects, typically resulting in a twisted, non-planar structure.Propeller-like

Intra- and Intermolecular Interactions within Bis-Isoxazole Systems

The three-dimensional arrangement of Isoxazol-4-yl(isoxazol-5-yl)methanone molecules, both individually and in the solid state, is governed by a network of weak non-covalent interactions.

Intramolecular Interactions: Within a single molecule, the specific twisted conformation can be stabilized by weak intramolecular interactions. These may include C−H···O and C−H···N hydrogen bonds, where a hydrogen atom on one isoxazole ring interacts with the carbonyl oxygen or the nitrogen atom of the adjacent ring. The formation of these interactions is highly dependent on the rotational angles around the methanone bridge. Intramolecular cycloadditions are also a known reaction pathway for appropriately substituted isoxazoles, highlighting the potential for proximity-driven reactivity between different parts of a molecule. mdpi.com

Intermolecular Interactions: In the solid state, intermolecular forces dictate the crystal packing. For isoxazole-containing compounds, these interactions are diverse. mdpi.com Hydrogen bonding is a significant factor, with theoretical studies showing that the nitrogen atom of the isoxazole ring is a more favorable hydrogen bond acceptor than the oxygen atom when interacting with molecules like water. researchgate.net In the absence of strong hydrogen bond donors, weaker interactions such as C−H···O and C−H···N hydrogen bonds, dipole-dipole interactions, and π-π stacking of the isoxazole rings become dominant in determining the crystal architecture. nih.govnih.gov The study of bis(isoxazole) systems has shown that these molecules can act as bivalent ligands, where both rings interact simultaneously with a target, a process governed by these non-covalent forces. mdpi.comnih.gov

Table 3: Common Non-Covalent Interactions in Isoxazole Systems
Interaction TypeDescriptionSignificance
π-π StackingAttractive, non-covalent interaction between the aromatic isoxazole rings of neighboring molecules.Contributes to crystal packing and stabilization of molecular complexes.
C−H···O/N Hydrogen BondsWeak electrostatic interactions between a carbon-bound hydrogen and an electronegative oxygen or nitrogen atom.Plays a key role in directing molecular conformation (intramolecular) and crystal packing (intermolecular). researchgate.netnih.gov
Dipole-Dipole InteractionsElectrostatic interactions between the permanent dipoles of adjacent molecules arising from the electronegative heteroatoms.Influences the orientation of molecules in the solid state. nih.gov

Spectroscopic and Structural Characterization Techniques for Isoxazol 4 Yl Isoxazol 5 Yl Methanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of isoxazole (B147169) derivatives, offering unambiguous information about the molecular skeleton. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the chemical environment of each nucleus can be determined.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of protons within a molecule. For derivatives of Isoxazol-4-yl(isoxazol-5-yl)methanone, the chemical shifts of the protons on the isoxazole rings are particularly diagnostic. The proton attached to the isoxazole ring typically appears as a singlet in the aromatic region of the spectrum. For example, in related phenyl-substituted isoxazole derivatives, the isoxazole C-H proton is often observed as a sharp singlet around δ 6.9-7.2 ppm. rsc.org

Substituents on the isoxazole rings significantly influence the chemical shifts of nearby protons. Protons on substituent groups, such as methyl or methylene (B1212753) groups adjacent to the ring, also provide key structural information. Methylene protons (CH₂) adjacent to an isoxazole ring, for instance, may appear as distinct doublets due to their diastereotopic nature, as seen in chiral isoxazole derivatives where they resonate at different chemical shifts (e.g., 2.90 ppm and 3.20 ppm). nih.gov

The following table summarizes representative ¹H NMR chemical shifts for protons in various isoxazole derivative environments, illustrating the typical ranges for these key signals.

Proton EnvironmentRepresentative Chemical Shift (δ, ppm)MultiplicityReference Compound Type
Isoxazole Ring Proton6.93 - 7.16Singlet (s)Phenyl-substituted isoxazoles rsc.org
Vinylic Proton (on substituent)7.16 - 7.90Singlet (s)Arylmethyleneisoxazol-5(4H)-ones mdpi.com
Methylene Protons (adjacent to ring)2.75 - 3.30Doublet (d)Dihydroisoxazoles nih.gov
Methyl Protons (on ring)2.26 - 2.30Singlet (s)3-Methylisoxazol-5(4H)-ones mdpi.com

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for mapping the carbon backbone of isoxazolylmethanone derivatives. The chemical shifts of the carbonyl carbon and the carbons within the two heterocyclic rings are highly characteristic. The carbonyl carbon (C=O) of the methanone (B1245722) bridge is expected to resonate in the downfield region, typically between δ 180 and 195 ppm, which is characteristic for diaryl ketones. niscair.res.in

The carbons of the isoxazole rings have distinct chemical shifts. The quaternary carbons are often observed between δ 155 and 170 ppm, while the CH carbon of the isoxazole ring appears further upfield. rsc.org For instance, in 4-(3-phenylisoxazol-5-yl)benzonitrile, the two quaternary isoxazole carbons (C3 and C5) resonate at δ 163.4 and 168.3 ppm, respectively, while the CH carbon (C4) is found at δ 99.8 ppm. rsc.org

The table below provides typical ¹³C NMR chemical shift ranges for the key carbon atoms in isoxazole-containing structures.

Carbon EnvironmentRepresentative Chemical Shift (δ, ppm)Reference Compound Type
Methanone Carbonyl (C=O)185 - 192Diaryl Ketones niscair.res.in
Isoxazole Quaternary Carbon (C=N)160 - 1653,4,5-Trisubstituted Isoxazoles
Isoxazole Quaternary Carbon (C-O)168 - 171Phenyl-substituted isoxazoles rsc.orgniscair.res.in
Isoxazole CH Carbon99 - 100Phenyl-substituted isoxazoles rsc.org

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy for Vibrational Mode Identification of the Ketone and Heterocyclic Rings

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound derivatives, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration of the central ketone. This band is typically strong and sharp, appearing in the range of 1650-1700 cm⁻¹. rsc.org

The vibrations of the isoxazole rings also produce a series of characteristic bands in the fingerprint region of the spectrum. These include the C=N stretching vibration, typically observed between 1610 and 1650 cm⁻¹, and the N-O and C-O stretching vibrations, which appear at lower frequencies. rjpbcs.comsemanticscholar.org The presence of these distinct bands provides confirmatory evidence for the integrity of the heterocyclic rings and the ketone linker.

Vibrational ModeCharacteristic Wavenumber Range (cm⁻¹)Intensity
Ketone C=O Stretch1650 - 1700Strong
Isoxazole C=N Stretch1610 - 1650Medium to Strong
Isoxazole Ring Vibrations1400 - 1550Medium
Isoxazole N-O Stretch1110 - 1170Medium

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In the analysis of this compound derivatives, the primary application is the confirmation of the molecular formula by identifying the molecular ion peak (M⁺) or a related ion such as [M+H]⁺. niscair.res.inrkmmanr.org

Under electron impact (EI) or electrospray ionization (ESI) conditions, the molecular ion can undergo fragmentation. The fragmentation patterns provide valuable clues about the molecule's structure. For isoxazolylmethanones, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group, leading to the formation of isoxazoloyl cations.

Ring Fragmentation: Cleavage of the isoxazole rings, which can break apart in predictable ways to yield smaller charged fragments.

Analysis of the masses of these fragments helps to confirm the identity and connectivity of the two different isoxazole rings and the central carbonyl unit.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by mapping the precise positions of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry. nih.gov

For derivatives of this compound, X-ray analysis can definitively establish:

Planarity: The degree to which the isoxazole rings are planar. mdpi.com

Conformation: The relative orientation of the two isoxazole rings with respect to each other and the central methanone bridge. This includes the dihedral angle between the planes of the rings. nih.gov

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or π-stacking that influence the solid-state properties. mdpi.com

For example, in a related dihydroisoxazole (B8533529) structure, X-ray analysis revealed an envelope conformation for the isoxazole ring and a dihedral angle of 13.4° between the ring and an attached phenyl group, providing a detailed picture of its three-dimensional shape. nih.gov

Advanced Computational and Quantum Chemical Studies on Isoxazol 4 Yl Isoxazol 5 Yl Methanone

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. nih.govresearchgate.net For Isoxazol-4-yl(isoxazol-5-yl)methanone, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to predict its structural parameters. nih.govmdpi.com

Interactive Data Table: Predicted Bond Lengths in this compound based on DFT Calculations.

Bond TypeAtom 1Atom 2Predicted Bond Length (Å)
CarbonylCO~1.21
C-N (isoxazole)CN~1.30 - 1.38
O-N (isoxazole)ON~1.42
C-C (ring)CC~1.36 - 1.44
C-O (ring)CO~1.35
C-C (bridge)CC~1.48

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For isoxazole (B147169) derivatives, the HOMO is often localized over the electron-rich heterocyclic rings, while the LUMO may be distributed over the entire system, particularly the carbonyl group which is an electron-withdrawing moiety. nih.gov

From the energies of the HOMO and LUMO, several reactivity indices can be derived:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance to a change in electron distribution.

Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness.

Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2. It describes the power of an atom or group to attract electrons.

Interactive Data Table: Illustrative FMO Properties for an Isoxazole Derivative.

Note: Values are representative and derived from studies on analogous heterocyclic systems.

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyE_HOMO--6.56
LUMO EnergyE_LUMO--1.91
HOMO-LUMO Energy GapΔEE_LUMO - E_HOMO4.65
Chemical Hardnessη(E_LUMO - E_HOMO) / 22.33
Electronegativityχ-(E_HOMO + E_LUMO) / 24.24
Chemical SoftnessS1 / η0.43

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, the color scheme is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green: Regions of neutral or zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group and the nitrogen and oxygen atoms of the isoxazole rings. nih.govresearchgate.net These sites are the primary locations for interactions with electrophiles. researchgate.net Conversely, positive potential (blue) would likely be localized on the hydrogen atoms attached to the isoxazole rings, making them potential sites for nucleophilic interactions.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron density of a promolecule (the sum of spherical atomic densities for the molecule) dominates the procrystal (the sum over the crystal), it provides a graphical representation of how molecules interact with their neighbors.

H···H contacts: Typically the most abundant, arising from the hydrogen atoms on the molecular periphery. nih.govnih.gov

O···H/H···O contacts: Representing hydrogen bonds or van der Waals interactions involving oxygen atoms. nih.gov

C···H/H···C contacts: Indicating weaker C-H···π or other van der Waals forces. nih.gov

N···H/H···N contacts: Involving the nitrogen atoms of the isoxazole rings. nih.gov

Interactive Data Table: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Isoxazole Derivative.

Note: The percentages are illustrative and based on published data for similar heterocyclic compounds. nih.gov

Contact TypePercentage Contribution (%)
H···H53.6
C···H / H···C20.8
O···H / H···O17.7
N···H / H···N4.5
C···C1.7
Other1.7

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the basic FMO analysis, a range of global quantum chemical descriptors can be calculated to provide a more detailed prediction of a molecule's reactivity. physchemres.org These descriptors are derived from the principles of conceptual DFT and offer quantitative measures of various aspects of chemical behavior.

Key descriptors include:

Ionization Potential (I): I ≈ -E_HOMO. The energy required to remove an electron.

Electron Affinity (A): A ≈ -E_LUMO. The energy released when an electron is added.

Electrophilicity Index (ω): ω = χ² / (2η). This index measures the propensity of a species to accept electrons. A higher value indicates a better electrophile. nih.gov

These parameters collectively provide a comprehensive electronic profile of this compound, allowing for predictions about its stability, reactivity, and the nature of its interactions with other chemical species.

Interactive Data Table: Calculated Quantum Chemical Descriptors.

Note: Values are illustrative, calculated from the representative FMO energies in Table 5.2.

DescriptorSymbolFormulaIllustrative Value (eV)
Ionization PotentialI-E_HOMO6.56
Electron AffinityA-E_LUMO1.91
Electrophilicity Indexωχ² / (2η)3.86

Reaction Mechanisms and Transformation Pathways of the Isoxazol 4 Yl Isoxazol 5 Yl Methanone Core

Mechanistic Investigations of Isoxazole (B147169) Ring Formation and Stability

The formation of the isoxazole ring, a key structural motif in isoxazol-4-yl(isoxazol-5-yl)methanone, is primarily achieved through two major synthetic routes: the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone. researchgate.net These methods provide a versatile foundation for constructing the isoxazole core.

One of the most prevalent methods for isoxazole synthesis is the [3+2] cycloaddition reaction. nanobioletters.com This involves the reaction of a nitrile oxide with a suitable dipolarophile. For instance, the reaction of alkynyldimethylsilyl ethers with aryl and alkyl nitrile oxides leads to the formation of isoxazolylsilanols, which can be further functionalized. nih.gov The regioselectivity of this cycloaddition is a critical aspect, and various catalytic systems, including copper(I), have been developed to control the orientation of the substituents on the resulting isoxazole ring. nih.gov

Another significant pathway involves the condensation of hydroxylamine hydrochloride with β-ketoesters or 1,3-dicarbonyl compounds. For example, the three-component cyclocondensation of aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) is a common method for synthesizing isoxazol-5(4H)-ones. The mechanism is believed to proceed via the formation of an oxime intermediate, followed by intramolecular cyclization. nanobioletters.com

The stability of the isoxazole ring is a crucial factor in its synthetic utility. While generally considered an aromatic system, it possesses a weak nitrogen-oxygen bond. researchgate.net This bond is susceptible to cleavage under specific reaction conditions, particularly reductive or basic conditions. researchgate.net This inherent instability can be synthetically advantageous, as the ring-opened products can be valuable difunctionalized intermediates such as 1,3-dicarbonyls, enaminoketones, or β-hydroxy ketones. researchgate.net Thermal decomposition of isoxazoline (B3343090) compounds, a related class of heterocycles, has been shown to proceed via a biradical mechanism, leading to ring-opening and the formation of smaller molecular fragments. researchgate.net

Reaction Type Key Reactants Primary Product Mechanistic Feature
1,3-Dipolar CycloadditionNitrile Oxide, Alkyne/AlkenesSubstituted Isoxazole[3+2] cycloaddition
CondensationHydroxylamine, 1,3-DiketoneSubstituted IsoxazoleOxime formation followed by intramolecular cyclization
Ring CleavageIsoxazole, Reducing Agent/BaseDifunctionalized CompoundCleavage of the weak N-O bond

Chemical Transformations of the Methanone (B1245722) Carbonyl Group

The methanone carbonyl group in this compound serves as a reactive center for a variety of chemical transformations. Standard carbonyl group reactions can be applied to this moiety, leading to a diverse array of derivatives.

Reductive transformations of the carbonyl group are a common strategy. The Wolff-Kishner reduction, which involves the reaction of the ketone with hydrazine (B178648) in the presence of a strong base, can convert the carbonyl group into a methylene (B1212753) group, yielding a di(isoxazolyl)methane derivative. libretexts.org This reaction proceeds through the formation of a hydrazone intermediate. libretexts.org Another classical method for carbonyl reduction is the Clemmensen reduction, which employs amalgamated zinc in the presence of a strong acid. libretexts.org However, the acidic conditions of the Clemmensen reduction might not be compatible with the acid-sensitive isoxazole rings.

The carbonyl group can also undergo nucleophilic addition reactions. For instance, reaction with organometallic reagents such as Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. Furthermore, the carbonyl group can be converted to an oxime by reaction with hydroxylamine or a hydrazone by reaction with hydrazine derivatives. mhmedical.com These reactions are fundamental in modifying the electronic and steric properties of the central linker between the two isoxazole rings.

Transformation Reagents Product
Wolff-Kishner ReductionHydrazine, Strong BaseDi(isoxazolyl)methane
Nucleophilic AdditionGrignard ReagentTertiary Alcohol
Oxime FormationHydroxylamineDi(isoxazolyl)methanone Oxime
Hydrazone FormationHydrazineDi(isoxazolyl)methanone Hydrazone

Derivatization at Peripheral Positions of the Isoxazole Rings

The peripheral positions of the isoxazole rings in this compound offer opportunities for further functionalization, allowing for the fine-tuning of the molecule's properties. Various synthetic strategies can be employed to introduce a wide range of substituents onto the isoxazole core.

One common approach involves the use of substituted starting materials in the initial isoxazole synthesis. For example, by using substituted aldehydes, β-ketoesters, or alkynes in the condensation or cycloaddition reactions, one can introduce desired functional groups at specific positions on the isoxazole rings. mdpi.com Three-component reactions are particularly useful for creating a library of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com

Post-synthetic modification of the isoxazole rings is also a viable strategy. Halogenation of the isoxazole ring can introduce reactive handles for subsequent cross-coupling reactions. For instance, the reaction of 2-alkyn-1-one O-methyl oximes with reagents like ICl, I2, or Br2 can yield 4-haloisoxazoles. organic-chemistry.org These halogenated derivatives can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce aryl, heteroaryl, or alkyl groups.

Furthermore, the generation of nitrile oxides from aldoximes or primary nitro compounds in the presence of a dipolarophile allows for the construction of isoxazoles with diverse substituents at the 3- and 5-positions. organic-chemistry.org The choice of the starting materials directly dictates the nature of the substituents on the final isoxazole product.

Photochemical Reactivity of Isoxazole Chromophores and the Ketone Unit

The photochemical behavior of this compound is governed by the intrinsic photoreactivity of both the isoxazole rings and the central ketone unit. Isoxazoles are known to undergo photochemical rearrangements upon irradiation with UV light. acs.org This process is typically initiated by the homolytic cleavage of the weak O-N bond, leading to the formation of an acyl azirine intermediate. acs.orgnih.gov This highly strained intermediate can then rearrange to form various products, with oxazoles being a common outcome. acs.org

More recent studies have shown that this photochemical rearrangement can also lead to the formation of ketenimine intermediates. nih.gov These ketenimines are highly electrophilic species and can serve as valuable building blocks for the synthesis of other heterocyclic systems, such as pyrazoles, through reactions with nucleophiles like hydrazines. acs.orgnih.gov The specific wavelength of UV light used for irradiation can influence the reaction pathway, with wavelengths in the range of 200–330 nm typically required for the photoisomerization of isoxazoles. acs.orgnih.gov

The ketone carbonyl group also acts as a chromophore and can undergo photochemical reactions. Upon absorption of UV light, the ketone can be excited to a singlet or triplet state. One of the classic photochemical reactions of ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of a bond adjacent to the carbonyl group. Another possibility is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl oxygen.

The interplay between the photochemical reactivity of the isoxazole rings and the ketone unit in this compound can lead to complex reaction pathways. The excitation of one chromophore could potentially lead to energy transfer to the other, or the reactive intermediates generated from one part of the molecule could interact with the other. The specific photochemical outcome would depend on the irradiation wavelength, the solvent, and the presence of other reactive species. The intrinsic photochemistry of isoxazoles has also been harnessed for applications in chemoproteomics as a photo-crosslinking method. rsc.orgbiorxiv.org

Chromophore Photochemical Reaction Key Intermediate Potential Product
IsoxazoleRing RearrangementAcyl Azirine, KetenimineOxazole (B20620), Pyrazole (B372694)
KetoneNorrish Type I CleavageAcyl and Alkyl RadicalsFragmentation Products
KetoneNorrish Type II Reaction1,4-BiradicalCyclobutanol, Cleavage Products

Structure Reactivity Relationships and Chemical Design Principles for Isoxazol 4 Yl Isoxazol 5 Yl Methanone Analogues

Influence of Substituents on Isoxazole (B147169) Ring Reactivity and Stability

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is characterized by its aromatic nature and a labile N-O bond, making it susceptible to various chemical transformations. researchgate.net The stability and reactivity of the isoxazole rings in isoxazol-4-yl(isoxazol-5-yl)methanone are significantly influenced by the electronic and steric properties of attached substituents.

The inherent reactivity of the isoxazole ring allows for manipulation of its substituents to create functionally complex derivatives. researchgate.net The weak nitrogen-oxygen bond is a key feature, rendering the ring prone to cleavage under specific conditions, such as reduction or treatment with a base. researchgate.net This property can be exploited in synthetic strategies where the isoxazole acts as a masked form of other functional groups like 1,3-dicarbonyls or β-hydroxy ketones. researchgate.net

The introduction of substituents at various positions on the isoxazole rings can modulate their electronic distribution and, consequently, their stability and reactivity. For instance, electron-donating groups (EDGs) can increase the electron density of the ring, potentially enhancing its stability and influencing its susceptibility to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, making the ring more prone to nucleophilic attack and potentially facilitating ring-opening reactions.

Studies on substituted isoxazoles have demonstrated that the nature of the substituent plays a critical role in directing photochemical isomerizations. chemrxiv.org For example, the selection of substituents on 3,5-disubstituted isoxazoles can determine the efficiency of photoisomerization to carbonyl-2H-azirines and prevent the formation of undesired oxazole (B20620) byproducts. chemrxiv.org Specifically, tert-butyl and trifluoromethyl groups have been identified as effective substituents for promoting the desired photoisomerization. chemrxiv.org This highlights the profound impact of substituent choice on the reaction pathways of the isoxazole ring.

Table 1: Predicted Influence of Substituents on Isoxazole Ring Properties in this compound Analogues

Substituent TypePosition on Isoxazole RingPredicted Effect on Ring StabilityPredicted Effect on Reactivity towards NucleophilesPredicted Effect on Reactivity towards Electrophiles
Electron-Donating Group (e.g., -OCH₃, -NH₂)C3 or C5IncreasedDecreasedIncreased
Electron-Withdrawing Group (e.g., -NO₂, -CN)C3 or C5DecreasedIncreasedDecreased
Halogen (e.g., -Cl, -Br)C3, C4, or C5Moderately DecreasedIncreasedDecreased
Alkyl Group (e.g., -CH₃, -C₂H₅)C3 or C5IncreasedSlightly DecreasedSlightly Increased

Modulating the Electronic and Steric Environment of the Methanone (B1245722) Linker

The carbonyl group of the methanone linker is inherently polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This electrophilicity can be fine-tuned by the electronic effects of the attached isoxazole rings and any substituents they may bear. For instance, if the isoxazole rings are substituted with EWGs, the electrophilicity of the methanone carbon will be enhanced, making it more susceptible to nucleophilic attack. Conversely, EDGs on the isoxazole rings would decrease the electrophilicity of the carbonyl carbon.

The steric environment around the methanone linker is also a critical factor. Bulky substituents placed on the isoxazole rings in proximity to the methanone group can hinder its accessibility to reagents, thereby influencing its reactivity. Such steric hindrance can also affect the rotational freedom around the bonds connecting the methanone to the isoxazole rings, potentially locking the molecule into specific conformations. This conformational control can be a powerful tool in designing molecules with specific three-dimensional shapes and functionalities.

Furthermore, modifications to the linker itself, such as replacing the oxygen atom with a sulfur atom to create a thioketone, can significantly alter the electronic properties of the molecule. nih.gov Such a change would impact the electronic coupling between the two isoxazole rings. nih.gov

Table 2: Effects of Methanone Linker Modifications on the Properties of this compound Analogues

ModificationPredicted Electronic EffectPredicted Steric EffectPotential Impact on Reactivity
Introduction of EWGs on Isoxazole RingsIncreased electrophilicity of carbonyl carbonMinimalEnhanced susceptibility to nucleophilic attack
Introduction of EDGs on Isoxazole RingsDecreased electrophilicity of carbonyl carbonMinimalReduced susceptibility to nucleophilic attack
Introduction of Bulky Substituents near the LinkerMinimal direct electronic effectIncreased steric hindranceDecreased reactivity due to steric shielding
Replacement of Carbonyl Oxygen with SulfurAltered bond polarity and electronic couplingMinimalModified reactivity profile, potential for different reaction pathways

Rational Design of Chemically Diverse this compound Derivatives

The rational design of chemically diverse this compound derivatives involves a systematic approach to modifying the core structure to achieve desired chemical properties. This process leverages the principles of structure-reactivity relationships discussed in the previous sections.

The synthesis of highly substituted isoxazoles can be achieved through various methods, including electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov This method allows for the introduction of a wide range of functional groups at the 3, 4, and 5-positions of the isoxazole ring. nih.gov By applying such synthetic strategies to the this compound scaffold, a library of diverse derivatives can be generated.

Furthermore, the methanone linker itself can be a target for modification. As previously mentioned, altering the steric and electronic environment of the linker can have a profound impact on the molecule's properties. This could involve the synthesis of derivatives with sterically demanding groups flanking the carbonyl, or even the replacement of the carbonyl group with other linking moieties to explore different conformational and electronic landscapes.

The concept of "scaffold hopping," where a heterocyclic core is altered while retaining peripheral substituents, offers another avenue for rational design. rsc.org While not directly modifying the this compound core, this principle encourages the exploration of related structures where one or both isoxazole rings are replaced by other heterocycles to investigate the impact on chemical behavior.

Table 3: Strategies for the Rational Design of this compound Derivatives

Design StrategyRationaleExample ModificationDesired Outcome
Substituent Variation on Isoxazole RingsModulate electronic properties and reactivityIntroduction of -NO₂ and -NH₂ groups on opposite ringsCreation of a push-pull system with unique electronic properties
Steric Shielding of Methanone LinkerControl reactivity and conformationIntroduction of tert-butyl groups at positions adjacent to the linkerIncreased stability and conformational rigidity
Modification of the Methanone LinkerAlter electronic coupling and reactivityReplacement of carbonyl oxygen with sulfurEnhanced electronic communication between the isoxazole rings
Bioisosteric ReplacementExplore related chemical spaceReplacement of one isoxazole ring with a pyrazole (B372694) ringInvestigation of the impact of the heteroatom arrangement on chemical properties

Emerging Research Perspectives and Future Directions in Isoxazol 4 Yl Isoxazol 5 Yl Methanone Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Efficiency

Modern synthetic chemistry prioritizes the development of processes that are not only effective but also environmentally benign and resource-efficient. For bis-isoxazoles, this translates to a move away from classical, multi-step syntheses towards greener, more streamlined approaches. The principles of atom economy and process efficiency are central to this evolution.

Key research efforts are focused on multicomponent reactions (MCRs), which allow for the construction of complex molecules like isoxazole (B147169) derivatives from three or more starting materials in a single step. mdpi.com These one-pot syntheses are inherently efficient, reducing solvent waste, purification steps, and energy consumption. The use of eco-friendly solvents, particularly water, is a significant trend. researchgate.net For instance, the three-component cyclocondensation of aldehydes, hydroxylamine (B1172632) hydrochloride, and β-ketoesters has been successfully performed in aqueous media, offering a green alternative to hazardous organic solvents.

Furthermore, advancements in catalysis are paving the way for more efficient syntheses. Researchers are exploring the use of inexpensive and sustainable catalysts, such as agro-waste-based materials or simple salts like sodium chloride in water, to drive these reactions. researchgate.netnih.gov The application of alternative energy sources, such as ultrasonic irradiation, has also proven effective in accelerating reaction rates, increasing yields, and simplifying work-up procedures for isoxazole synthesis. nih.govmdpi.com These methods represent a significant step towards sustainable and economical production of bis-isoxazole scaffolds. researchgate.net

Table 1: Comparison of Green Synthetic Methods for Isoxazole Derivatives
MethodCatalyst/MediumKey AdvantagesReference
Three-Component ReactionAmine-functionalized cellulose (B213188) in waterHigh yields at room temperature, use of a biocatalyst, simple work-up. mdpi.com
Ultrasonic IrradiationPyruvic acid in aqueous mediumAccelerated reaction rate, high yields, energy efficiency. mdpi.com
One-Pot CondensationNaCl aqueous solutionInexpensive and harmless medium, time-saving, high efficiency. researchgate.net
MCRsAgro-waste catalyst (WEOFPA) / glycerolBenign and eco-friendly, avoids hazardous solvents, inexpensive. nih.gov

Exploration of Unconventional Reactivity and Catalysis for Bis-Isoxazoles

Beyond improving their synthesis, researchers are actively exploring the novel reactivity of isoxazoles and their bis-variants. This includes subjecting them to unconventional reaction conditions to uncover new chemical transformations. A notable example is the unexpected reactivity observed with reagents like DABCO-bis(sulfur dioxide), which, instead of introducing an expected sulfone group, led to the exclusive C-H bond sulfenylation of related imidazopyridines. researchgate.net Such discoveries challenge existing mechanistic assumptions and open new avenues for the functionalization of heterocyclic compounds.

The isoxazole ring itself can undergo a variety of chemical transformations, including cycloadditions and reductions, making it a versatile intermediate for organic synthesis. researchgate.netresearchgate.net The development of new catalytic systems is crucial for controlling these reactions. Hypervalent iodine species, for example, have been used to efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes to form polycyclic isoxazole derivatives. mdpi.com

Moreover, there is growing interest in using complex heterocyclic structures, such as bis-azoles, as components of catalytic systems. Chiral bis(oxazolinyl) and bis(imidazolinyl) ligands have been successfully applied in copper-catalyzed asymmetric reactions, demonstrating that the bis-azole framework can serve as a scaffold for inducing chirality in chemical transformations. mdpi.com This dual role—as both a synthetic target and a tool for further synthesis—highlights the rich and underexplored catalytic potential of bis-isoxazole structures.

Table 2: Modern Catalytic Approaches in Isoxazole Chemistry
Catalytic ApproachCatalyst SystemTransformation AchievedSignificanceReference
Intramolecular CycloadditionHypervalent iodine(III) speciesSynthesis of polycyclic isoxazolesEfficient construction of fused-ring systems. mdpi.com
Asymmetric AlkylationCopper(II) / Chiral bis(oxazolinyl)thiophene ligandsFriedel–Crafts alkylation of indolesDemonstrates use of bis-azole structures as chiral ligands. mdpi.com
C-H FunctionalizationCopper(I) iodide / DABSOC-H bond sulfenylationUnconventional reactivity for targeted functionalization. researchgate.net

Advanced Materials Science Applications Informed by Electronic Structure

The potential of bis-isoxazole compounds extends beyond traditional chemical applications into the realm of advanced materials science. This is largely dictated by their electronic properties, which can be predicted and understood through computational chemistry. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) are crucial for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO levels, known as the energy gap (Eg), is a key parameter that determines a molecule's potential for use in optoelectronic devices. researchgate.net A smaller energy gap is often associated with enhanced conductivity and the ability to absorb light at longer wavelengths, which are desirable properties for organic semiconductors, photovoltaic cells, and fluorescent materials. mdpi.comresearchgate.net Computational studies have shown that the HOMO-LUMO gap in isoxazole derivatives can be tuned by altering the substituents on the heterocyclic rings. researchgate.net This allows for the rational design of molecules with specific electronic characteristics tailored for applications in materials science, such as organic solar cells or laser dyes. researchgate.net

Table 3: Calculated Electronic Properties of Isoxazole Derivatives
Compound TypeComputational MethodCalculated PropertyPotential ApplicationReference
Substituted IsoxazolesDFT (B3LYP, CAMB3LYP, etc.)HOMO-LUMO Energy Gap (Eg)Photovoltaics, Organic Electronics researchgate.net
Functionalized IsoxazolesDFT (6-311+G(d, p))Molecular Electrostatic Potential (MEP)Predicting intermolecular interactions in materials researchgate.netbohrium.com
Functionalized IsoxazolesDFT (6-311+G(d, p))Frontier Molecular Orbitals (FMOs)Understanding charge transfer properties researchgate.netbohrium.com

Theoretical Predictions for Undiscovered Analogues and Novel Reactivity Profiles

Computational chemistry serves not only to explain the properties of existing molecules but also as a powerful predictive tool for designing novel compounds and forecasting their behavior. researchgate.net This in silico approach enables researchers to design and evaluate new analogues of Isoxazol-4-yl(isoxazol-5-yl)methanone with potentially superior properties before committing to their synthesis in the laboratory. researchgate.net

Theoretical methods can predict a range of molecular characteristics, including UV/Visible absorption spectra, which is crucial for identifying candidates for dyes and optical materials. researchgate.net Furthermore, by calculating frontier molecular orbitals and molecular electrostatic potential maps, scientists can gain insight into the likely reactivity of undiscovered analogues. researchgate.netbohrium.com This allows for the prediction of how a novel bis-isoxazole might behave in a chemical reaction or interact with a biological target. researchgate.net This predictive power accelerates the discovery process, guiding synthetic chemists to focus on molecules with the highest probability of possessing desired characteristics, whether for materials science, catalysis, or other applications. The synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical research and will undoubtedly drive future innovations in bis-isoxazole chemistry. researchgate.net

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of Isoxazol-4-yl(isoxazol-5-yl)methanone?

  • Methodological Answer: Structural characterization typically employs:
  • FTIR : To identify functional groups (e.g., carbonyl stretching at ~1650–1750 cm⁻¹ for methanone).
  • NMR : ¹H/¹³C NMR to resolve isoxazole ring protons (δ 6.0–8.5 ppm) and ketone carbon signals (δ ~190–210 ppm).
  • HPLC : For purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.
    These methods align with protocols for analogous isoxazole derivatives .

Q. What are the key considerations for safe handling and storage of this compound?

  • Methodological Answer:
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Handling : Use nitrile gloves, P95 respirators for particulates, and chemical fume hoods during synthesis .
  • Stability : Avoid prolonged exposure to moisture, light, or high temperatures (>40°C) to prevent decomposition .

Q. Which synthetic pathways are effective for synthesizing this compound?

  • Methodological Answer: Common routes include:
  • Cyclocondensation : Reacting hydroxylamine with diketones (e.g., 1,3-diketones) under acidic conditions.
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize isoxazole rings (e.g., using CuSO₄/Na-ascorbate in THF:H₂O) .
  • Esterification/Chlorination : Converting carboxylate precursors (e.g., methyl esters) via SOCl₂ or PCl₅ .

Advanced Research Questions

Q. How can reaction parameters be adjusted to control regioselectivity in the synthesis of this compound derivatives?

  • Methodological Answer: Regioselectivity in CuAAC reactions depends on:
Catalyst System Solvent Product Byproduct
CuSO₄/Na-ascorbateTHF:H₂O (3:1)Triazine ringTriazole-triazine hybrid
CuI/DIPEAAnhydrous DMFOxidative coupling productsMinimal triazine
Optimize by:
  • Lowering reaction temperature (0–25°C) to suppress side reactions.
  • Using bulky ligands (e.g., TBTA) to enhance regiocontrol .

Q. What strategies can mitigate the formation of unexpected byproducts, such as triazole-triazine hybrids, during copper-catalyzed cycloadditions involving isoxazole derivatives?

  • Methodological Answer:
  • Catalyst Screening : Replace CuSO₄ with CuBr or Cu(OAc)₂ to reduce oxidative coupling .
  • Solvent Polarity : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
  • Additives : Introduce chelating agents (e.g., EDTA) to sequester free Cu ions that promote byproducts.
  • Reaction Time : Limit to ≤30 minutes to prevent over-functionalization .

Q. How do computational models aid in predicting the electronic properties and reactivity of this compound?

  • Methodological Answer:
  • DFT Calculations : Use B3LYP/6-31G(d,p) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. THF).
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for drug design .

Q. What enzymatic approaches have been explored for the modification or functionalization of isoxazole-containing compounds?

  • Methodological Answer:
  • P450 Monooxygenases : Engineered variants (e.g., P450BM3 mutants) catalyze hydroxylation or epoxidation of isoxazole rings .
  • Biocatalytic Click Chemistry : Enzymes like formate dehydrogenase regenerate NADH for copper-free azide-alkyne cycloadditions.
  • Transaminases : Introduce chiral amines via ketone-amine exchange reactions .

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